
1-(4-chlorobenzyl)-1H-indole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-1H-indole-5-carbonitrile, also known as 4-chloroindole-3-acetonitrile, is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(4-chlorobenzyl)-1H-indole-5-carbonitrile is not fully understood. However, studies have suggested that the compound may exert its biological activities by inhibiting certain enzymes or proteins in the target cells. For example, this compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. In addition, this compound has been shown to inhibit the replication of various viruses, including HIV-1, by targeting the viral integrase protein.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been shown to inhibit the growth of bacterial and viral pathogens, including Staphylococcus aureus and HIV-1. However, the compound may also exhibit cytotoxicity towards normal cells, which may limit its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-chlorobenzyl)-1H-indole-5-carbonitrile in lab experiments is its relatively simple synthesis method. In addition, the compound exhibits a wide range of biological activities, which makes it a versatile tool for studying various biological processes. However, the compound may also exhibit cytotoxicity towards normal cells, which may limit its use in certain experiments. Moreover, the compound's mechanism of action is not fully understood, which may hinder its potential applications in certain fields.
Orientations Futures
There are several future directions for the study of 1-(4-chlorobenzyl)-1H-indole-5-carbonitrile. One direction is to further investigate the compound's mechanism of action, which may provide insights into its potential applications in various fields. Another direction is to optimize the synthesis method of the compound to improve its yield and purity. Moreover, the compound's potential applications in materials science, such as organic semiconductors and fluorescent dyes, may be further explored. Finally, the compound's potential applications in drug development, such as anticancer and antiviral agents, may be further investigated.
Méthodes De Synthèse
The synthesis method of 1-(4-chlorobenzyl)-1H-indole-5-carbonitrile involves the reaction between 4-chlorobenzyl chloride and indole-3-acetonitrile in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of base used.
Applications De Recherche Scientifique
1-(4-chlorobenzyl)-1H-indole-5-carbonitrile has been widely studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit anticancer, antiviral, and antibacterial activities. In materials science, this compound has been used as a building block for the synthesis of organic semiconductors and fluorescent dyes. In organic synthesis, this compound has been used as a starting material for the synthesis of various indole derivatives.
Propriétés
Formule moléculaire |
C16H11ClN2 |
|---|---|
Poids moléculaire |
266.72 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)methyl]indole-5-carbonitrile |
InChI |
InChI=1S/C16H11ClN2/c17-15-4-1-12(2-5-15)11-19-8-7-14-9-13(10-18)3-6-16(14)19/h1-9H,11H2 |
Clé InChI |
CNXKMLPHNUUNLX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C#N)Cl |
SMILES canonique |
C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B221784.png)
![Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate](/img/structure/B221810.png)
![3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B221868.png)
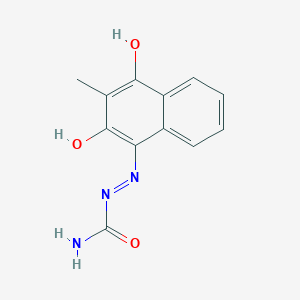
![trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine](/img/structure/B221874.png)
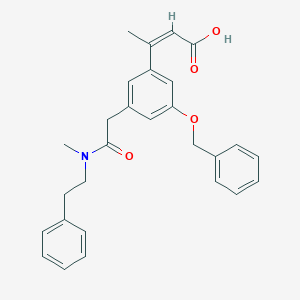
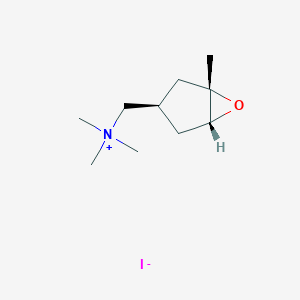
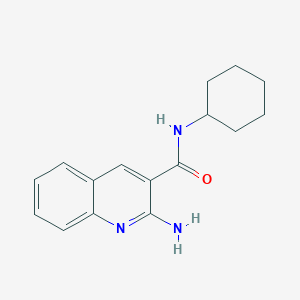
![4-[(3-Bromobenzyl)oxy]benzamide](/img/structure/B221924.png)
![1-[(4-Acetamidophenyl)sulfonylamino]-N-[(E)-(4-chlorophenyl)methylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B221927.png)
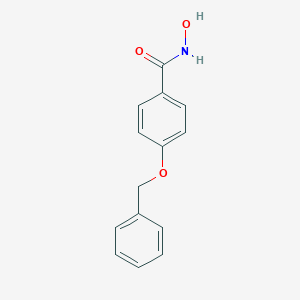
![5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid](/img/structure/B221964.png)
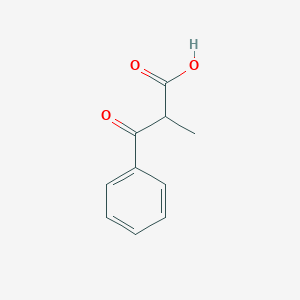
![N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B221998.png)